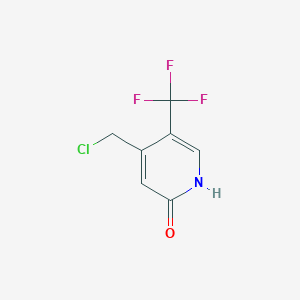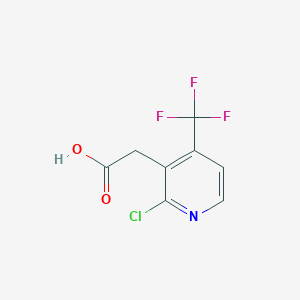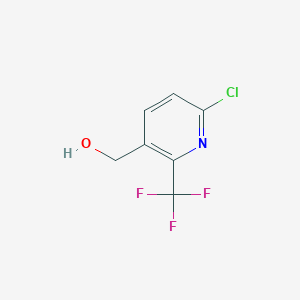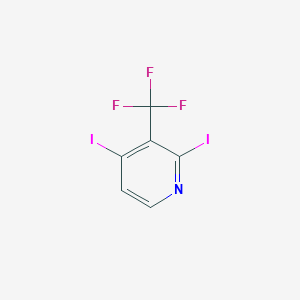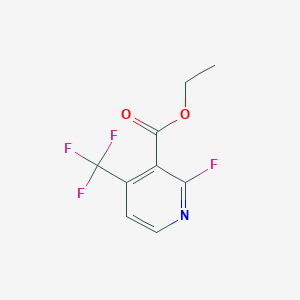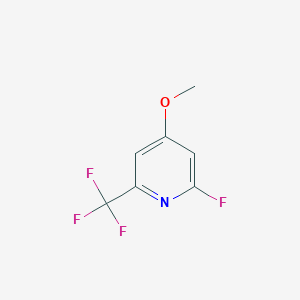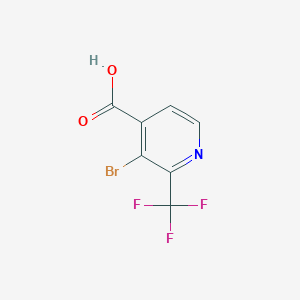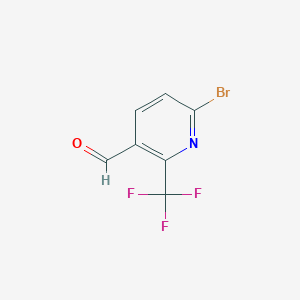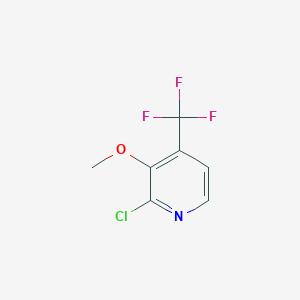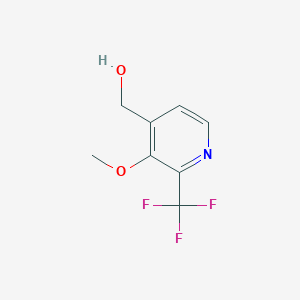
1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid
Overview
Description
“1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid” is a chemical compound with the formula C11H12ClNO2 . It is a derivative of cyclopentane and pyridine, with a carboxylic acid group attached to the cyclopentane ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of cyclic or acyclic precursors . The pyrrolidine ring, a five-membered nitrogen heterocycle, is often used in the synthesis of biologically active compounds . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopentane ring attached to a pyridine ring with a chlorine atom at the 6th position . The carboxylic acid group is attached to the cyclopentane ring .Scientific Research Applications
Bio-isostere of Carboxylic Acid
Cyclopentane-1,3-diones, exhibiting pK(a) values similar to carboxylic acids, are explored as carboxylic acid isosteres. This includes cyclopentane-1,3-dione derivatives as effective substitutes for carboxylic acid functional groups in drug design, specifically as thromboxane A2 prostanoid (TP) receptor antagonists (Ballatore et al., 2011).
Synthesis and Anticonvulsant Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile undergoes hydrolysis to form carboxylic acid, which is then converted to carbonyl chloride. The resulting amino amides and amino esters exhibit anticonvulsant activity (Arustamyan et al., 2019).
Cyclopentane-1,2-dione as Carboxylic Acid Bio-isostere
Cyclopentane-1,2-diones are evaluated as potential carboxylic acid bio-isosteres, demonstrating that derivatives can serve as potent TP receptor antagonists, offering a novel approach in medicinal chemistry (Ballatore et al., 2014).
Crystal Structure and Computational Study
1-(6-Chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs are synthesized and characterized, offering insights into their molecular structure and stability, contributing to the design of new chemical entities (Shen et al., 2012).
Extraction of Pyridine-3-carboxylic Acid
Pyridine-3-carboxylic acid extraction using 1-dioctylphosphoryloctane (TOPO) with different diluents is studied, providing crucial insights for applications in food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Synthesis and Antimicrobial Activity
New pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, demonstrate variable and modest antimicrobial activity, contributing to the development of new therapeutic agents (Patel et al., 2011).
Novel Complexes for Anti-Cancer Activity
5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives are synthesized, leading to novel complexes with promising anti-cancer activity. These findings are significant for cancer therapy and drug design (Qiao et al., 2021).
Delayed Protection Against Myocardial Infarction
Studies on AMP 579, a novel adenosine A(1)/A(2a) receptor agonist, demonstrate its potential in providing delayed protection against myocardial infarction, indicating a new therapeutic pathway for cardiac conditions (Meng et al., 2000).
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-4-3-8(7-13-9)11(10(14)15)5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNYEXHNKMDGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CN=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


